molecular formula C23H26N6O2 B2435478 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251672-09-9

4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B2435478
CAS No.: 1251672-09-9
M. Wt: 418.501
InChI Key: CYAAJMHFBYYBDP-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with piperazine and benzyl substitutions. These compounds may share some pharmacological properties but differ in their potency, selectivity, and side effect profiles. Examples of similar compounds are:

These comparisons highlight the uniqueness of 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide in terms of its specific functional groups and their contributions to its overall biological activity.

Properties

IUPAC Name

4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-31-19-9-7-18(8-10-19)28-11-13-29(14-12-28)23-26-16-20(21(24)27-23)22(30)25-15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,25,30)(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAAJMHFBYYBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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